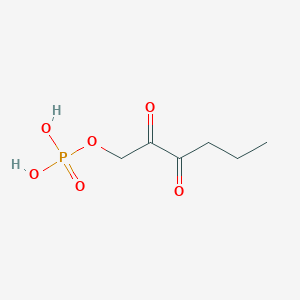

2,3-Diketo-1-phosphohexane

Description

Significance within Biochemical Pathway Investigations

The primary significance of 2,3-Diketo-1-phosphohexane lies in its application as an analog substrate in the study of metabolic pathways, most notably the methionine salvage pathway. rhea-db.orgresearchgate.net

The methionine salvage pathway is a crucial metabolic route for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), a major donor of methyl groups in the cell. genome.jp In some organisms, like the bacterium Klebsiella pneumoniae, an advanced intermediate in this pathway is 2,3-diketo-5-methylthio-1-phosphopentane. rhea-db.orgacs.org To better understand the enzymatic steps involved in the conversion of this natural intermediate, researchers synthesized this compound as a "desthio" analog, meaning it lacks the methylthio group of the natural compound. rhea-db.orgacs.orgresearchgate.netresearchgate.netresearchgate.net

The metabolism of this synthetic analog is designed to parallel that of the natural substrate. rhea-db.orgresearchgate.net Studying its conversion allows for the characterization of the enzymes responsible for key steps in the pathway. For instance, an enzyme designated E-1 from K. pneumoniae has been shown to act on this compound. rhea-db.orgresearchgate.netrhea-db.org This enzyme, an enolase-phosphatase, catalyzes the conversion of the analog, a process that is critical for moving the salvage pathway forward. researchgate.netscite.ai

The structural similarity of this compound to the natural intermediate, 2,3-diketo-5-methylthio-1-phosphopentane, is the key to its utility. rhea-db.orgacs.org The natural substrate is not synthetically available, making direct studies challenging. researchgate.net By using the more accessible synthetic analog, researchers can investigate the activity of enzymes like the E1 enolase/phosphatase. researchgate.net This enzyme converts this compound into intermediates such as 2-hydroxy-3-keto-1-phospho-1-hexene and subsequently 1,2-dihydroxy-3-keto-1-hexene. rhea-db.orgacs.org The latter is an analog of the natural "aci-reductone" metabolite. researchgate.net The study of these reactions provides insight into the mechanisms of both enolization and dephosphorylation that occur in the native pathway. rhea-db.orgresearchgate.net

Rationale for Research Focus on this compound as a Model Substrate

The decision to use this compound as a model substrate is based on several key factors. The primary reason is the synthetic inaccessibility of the natural intermediate, 2,3-diketo-5-methylthio-1-phosphopentane. researchgate.net The synthesis of the desthio analog provides a stable and available compound for detailed enzymatic and mechanistic studies. rhea-db.orgresearchgate.netresearchgate.net

Furthermore, its metabolism by enzymes from the methionine salvage pathway mirrors the natural process, yielding analogous products. It is expected to be converted to formate and 2-ketopentanoate, which correspond to the formate and 2-keto-4-methylthiobutyrate produced from the natural substrate. rhea-db.orgresearchgate.netresearchgate.net This analogous conversion allows for the isolation and characterization of the enzymes involved, such as the E-1 enolase-phosphatase from K. pneumoniae, and the study of their kinetic properties and cofactor requirements, like the need for magnesium ions. rhea-db.orgacs.orgresearchgate.net This makes this compound an indispensable tool for dissecting a biochemically complex and vital metabolic pathway.

Data Tables

Table 1: Key Compounds in the Investigated Pathway

| Compound Name | Abbreviation | Role/Significance |

| This compound | 2,3-DKPH | Synthetic analog substrate. ontosight.airhea-db.org |

| 2,3-diketo-5-methylthio-1-phosphopentane | - | Natural intermediate in the methionine salvage pathway. rhea-db.orgacs.org |

| 2-hydroxy-3-keto-1-phospho-1-hexene | - | Enolized intermediate formed from 2,3-DKPH. rhea-db.orgacs.org |

| 1,2-dihydroxy-3-keto-1-hexene | - | Dephosphorylated intermediate; an aci-reductone analog. rhea-db.orgresearchgate.net |

| 2-ketopentanoate | - | Final product from the oxidative conversion of 2,3-DKPH. rhea-db.orgresearchgate.net |

| Formate | - | Co-product of the oxidative cleavage reaction. rhea-db.orgresearchgate.net |

| S-adenosylmethionine | SAM | Key methyl group donor; its recycling drives the pathway. genome.jp |

Table 2: Enzymes and Their Characteristics

| Enzyme | Source Organism | Action on this compound | Cofactor(s) | Molecular Weight (Mr) |

| E-1 Enolase-Phosphatase | Klebsiella pneumoniae | Mediates oxidative conversion to formate and 2-ketopentanoate. rhea-db.orgresearchgate.net | Mg²⁺ rhea-db.orgresearchgate.net | 27,000 rhea-db.orgresearchgate.net |

| Acireductone Dioxygenase (ARD) | Klebsiella pneumoniae, Mus musculus (mouse) | Acts on the aci-reductone intermediate derived from the pathway. researchgate.netresearchgate.net | Fe²⁺ or Ni²⁺ researchgate.netresearchgate.net | Not specified |

| Alkaline Phosphatase | Not specified | Can be used experimentally to produce the aci-reductone analog from its phosphorylated precursor. acs.org | Not specified | Not specified |

Propriétés

Numéro CAS |

151169-48-1 |

|---|---|

Formule moléculaire |

C6H11O6P |

Poids moléculaire |

210.12 g/mol |

Nom IUPAC |

2,3-dioxohexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H11O6P/c1-2-3-5(7)6(8)4-12-13(9,10)11/h2-4H2,1H3,(H2,9,10,11) |

Clé InChI |

PGGSLYKMBFNJFV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C(=O)COP(=O)(O)O |

SMILES canonique |

CCCC(=O)C(=O)COP(=O)(O)O |

Autres numéros CAS |

151169-48-1 |

Synonymes |

2,3-diketo-1-phosphohexane 2,3-DKPH |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,3-diketo-1-phosphohexane

Strategies for the Preparation of 2,3-Diketo-1-phosphohexane

The primary impetus for the synthesis of this compound has been its application as a research tool to elucidate complex enzymatic mechanisms.

Desthio Analog Synthetic Approaches

This compound was synthesized as a desthio analog of 2,3-diketo-5-methylthio-1-phosphopentane, a naturally occurring intermediate in the methionine salvage pathway. acs.orggoogle.com The rationale behind this synthetic approach is to provide a molecular probe that is structurally similar to the natural substrate but lacks the sulfur atom. This allows researchers to investigate the specific role of the methylthio group in the enzymatic reaction mechanism. The synthesis of this desthio analog was a critical step in a study aimed at characterizing the oxidative conversion of these diketones by enzymes isolated from Klebsiella pneumoniae. acs.orggoogle.comrsc.org While the synthesis is explicitly mentioned in the scientific literature, the detailed experimental protocol, including the specific precursors, reagents, and reaction conditions, is not publicly available in the cited research. rsc.orgresearchgate.net

General synthetic strategies for compounds with similar functionalities, such as α-ketophosphonates and vicinal diketones, often involve well-established organic reactions. The preparation of α-ketophosphonates can be achieved through methods like the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an acyl halide. The synthesis of vicinal diketones can be accomplished by the oxidation of α-hydroxy ketones or through the ozonolysis of appropriate unsaturated precursors. However, the specific application of these or other methods for the synthesis of this compound has not been detailed.

Methodological Refinements in Preparation

Information regarding specific methodological refinements for the preparation of this compound is not available in the reviewed scientific literature. Research has primarily focused on its use as a substrate rather than on the optimization of its synthesis.

Precursor Chemistry and Synthetic Intermediate Analysis

The investigation of the enzymatic processing of this compound has provided significant insights into its reactive nature and the formation of key intermediates. These studies have been instrumental in understanding the step-wise conversion of this substrate by specific enzymes.

Under anaerobic conditions, the incubation of this compound (designated as compound I ) with the enzyme E-1, a component of the methionine salvage pathway from Klebsiella pneumoniae, leads to the sequential formation of two distinct intermediates. rsc.orgresearchgate.net The identification and characterization of these transient species were accomplished through a combination of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and UV-visible spectroscopy. rsc.orgresearchgate.net

The first intermediate identified is 2-hydroxy-3-keto-1-phospho-1-hexene (compound II ), which is generated through the enolization of the starting material, this compound. rsc.orgresearchgate.net Subsequently, this enol-keto phosphonate undergoes enzymatic dephosphorylation to yield the second intermediate, 1,2-dihydroxy-3-keto-1-hexene (compound III ). rsc.orgresearchgate.net These intermediates are released from the active site of the enzyme, with compound III accumulating under anaerobic conditions. rsc.orgresearchgate.net

Interestingly, the formation of intermediate II is not exclusively an enzymatic process. It can also be generated non-enzymatically by heating a solution of this compound at a pH of 7.5. rsc.orgresearchgate.net Furthermore, the conversion of intermediate II to III can be achieved through the action of alkaline phosphatase, which catalyzes the removal of the phosphate group. rsc.orgresearchgate.net

The table below summarizes the key intermediates identified during the enzymatic conversion of this compound.

| Compound ID | Compound Name | Formation Pathway |

| I | This compound | Starting Material |

| II | 2-hydroxy-3-keto-1-phospho-1-hexene | Enzymatic (E-1) or non-enzymatic (heat, pH 7.5) enolization of I |

| III | 1,2-dihydroxy-3-keto-1-hexene | Enzymatic (E-1) or alkaline phosphatase-mediated dephosphorylation of II |

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 2,3-Diketo-1-phosphohexane, and how can purity be validated?

Answer:

The synthesis of this compound typically involves phosphorylation of hexose derivatives under controlled conditions. For example, enzymatic pathways using kinases or chemical phosphorylation with organophosphorus reagents (e.g., phosphoramidites) in anhydrous solvents are common approaches . Purification via column chromatography or preparative HPLC is critical to isolate the compound, followed by purity validation using:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- ³¹P NMR Spectroscopy to verify the presence and integrity of the phosphate group .

- HPLC with UV detection to assess purity (>95% is standard for research-grade material).

Safety protocols, such as using inert atmospheres and personal protective equipment (PPE), must be adhered to during synthesis to mitigate reactivity hazards .

Basic Question: How should researchers safely handle and store this compound in laboratory settings?

Answer:

Due to its organophosphorus nature, this compound may exhibit reactivity with moisture or oxidizing agents. Key handling protocols include:

- Storage : Under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or degradation .

- PPE Requirements : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Waste Disposal : Neutralization with aqueous base (e.g., sodium bicarbonate) before disposal, following institutional guidelines for hazardous organophosphorus waste .

Controlled environment workstations (e.g., fume hoods) are recommended for large-scale preparations .

Advanced Question: What experimental approaches can address contradictions in reported enzymatic activity data involving this compound?

Answer:

Discrepancies in enzymatic activity (e.g., conflicting Km or Vmax values) may arise from variations in assay conditions or enzyme sources. To resolve these:

- Standardized Assay Design : Use buffered systems (e.g., Tris-HCl, pH 7.4) with controlled ionic strength and cofactor concentrations (e.g., Mg²⁺ for kinase activity) .

- Cross-Validation : Compare results across orthogonal methods (e.g., spectrophotometric assays vs. LC-MS quantification of reaction products) .

- Enzyme Source Verification : Ensure recombinant enzymes are sequence-validated and free of contaminants (e.g., via SDS-PAGE and activity assays with control substrates) .

Documentation of all variables (temperature, incubation time) is critical for reproducibility .

Advanced Question: How can computational modeling predict the reactivity of this compound in metabolic pathways?

Answer:

Quantum mechanical (QM) and molecular dynamics (MD) simulations are key tools:

- QM Calculations : Predict reaction energetics (e.g., phosphorylation/dephosphorylation barriers) using software like Gaussian or ORCA .

- Docking Studies : Model interactions with enzymes (e.g., phosphatases) using AutoDock Vina to identify binding motifs .

- QSPR Models : Relate structural descriptors (e.g., partial charges, steric parameters) to observed reactivity in vitro .

Experimental validation via kinetic isotope effects (KIEs) or mutagenesis studies is essential to confirm computational predictions .

Advanced Question: What strategies optimize the stability of this compound in aqueous solutions for kinetic studies?

Answer:

The compound’s keto and phosphate groups make it prone to hydrolysis. Stabilization strategies include:

- Buffered Solutions : Use pH 6.5–7.5 buffers (e.g., HEPES) to minimize acid/base-catalyzed degradation .

- Low-Temperature Assays : Conduct reactions at 4°C to slow hydrolysis rates.

- Chelating Agents : Add EDTA to sequester metal ions that catalyze decomposition .

Real-time stability monitoring via ³¹P NMR or LC-MS is recommended for long-term studies .

Advanced Question: How can researchers resolve spectral overlaps in ¹H NMR characterization of this compound derivatives?

Answer:

Spectral crowding in the δ 3.0–4.5 ppm region (common for sugar-phosphates) can be addressed by:

- 2D NMR Techniques : Use HSQC or COSY to correlate proton signals with adjacent carbons/hydrogens .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to simplify signal assignment .

- Solvent Optimization : Switch to deuterated DMSO or acetone to shift residual solvent peaks away from key resonances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.